molecular formula C7H13NO B14651867 Cyclohexanone, 2-(methylamino)- CAS No. 53121-35-0

Cyclohexanone, 2-(methylamino)-

Cat. No.: B14651867
CAS No.: 53121-35-0
M. Wt: 127.18 g/mol
InChI Key: LWXRVGSVNXASAD-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclohexan-1-one is a chemical compound that has garnered significant attention due to its diverse applications in various fields, including medicine, chemistry, and industry. This compound is known for its unique structure and properties, which make it a valuable subject of study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)cyclohexan-1-one typically involves multiple steps. One common method starts with cyclohexanone, which reacts with 2-chlorophenyl magnesium bromide to form an intermediate compound. This intermediate undergoes dehydration in the presence of an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate, to yield 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized using potassium permanganate to produce a hydroxy ketone intermediate. This intermediate is further reacted with methylamine, followed by a rearrangement of the obtained imine at elevated temperatures to finally produce 2-(methylamino)cyclohexan-1-one .

Industrial Production Methods

Industrial production methods for 2-(methylamino)cyclohexan-1-one often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of toxic reagents and harsh conditions. For instance, the use of non-toxic bromine alternatives and safer dehydration agents are preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different intermediates, such as hydroxy ketones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, methylamine for imination, and various Grignard reagents for forming intermediates. Reaction conditions often involve controlled temperatures and the use of acidic or basic catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include hydroxy ketones, imines, and substituted cyclohexanones. These products are often characterized using techniques such as NMR and IR spectroscopy to confirm their structures .

Scientific Research Applications

2-(Methylamino)cyclohexan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, ketamine, a derivative of this compound, acts as an antagonist at NMDA (N-methyl-D-aspartate) receptors. This interaction is believed to underlie its anesthetic and antidepressant effects. The compound’s ability to modulate neurotransmitter systems, including glutamate and monoamines, contributes to its diverse pharmacological effects .

Comparison with Similar Compounds

2-(Methylamino)cyclohexan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their pharmacological profiles and specific applications, highlighting the uniqueness of 2-(methylamino)cyclohexan-1-one in various contexts.

Properties

IUPAC Name

2-(methylamino)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(6)9/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRVGSVNXASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398710
Record name Cyclohexanone, 2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53121-35-0
Record name Cyclohexanone, 2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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